Structural Properties and Synthetic Utility of tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Structural Properties and Synthetic Utility of tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Executive Summary
In modern medicinal chemistry and drug development, the piperazine ring is a ubiquitous pharmacophore. However, its inherent basicity and susceptibility to oxidative N-dealkylation often present pharmacokinetic challenges. The strategic introduction of an N -trifluoromethyl ( −CF3 ) group to the piperazine core—yielding compounds like tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate (CAS: 1415564-92-9)—represents a sophisticated structural intervention [1].
As a Senior Application Scientist, I frequently leverage this specific building block to orthogonally modulate basicity, enhance lipophilicity, and impart metabolic stability to drug candidates. This whitepaper dissects the structural properties, handling protocols, and self-validating synthetic workflows associated with this highly specialized intermediate.
Structural and Physicochemical Profiling
The molecule consists of a piperazine ring flanked by two distinct functional groups: a tert-butyloxycarbonyl (Boc) protecting group at N1 and a trifluoromethyl group at N4.
The N-Trifluoromethyl ( N−CF3 ) Stereoelectronic Effect
Unlike the common C−CF3 substitution, the N−CF3 motif is relatively rare and exerts profound stereoelectronic effects. The strong σ -inductive electron-withdrawing nature of the three fluorine atoms drastically pulls electron density away from the N4 lone pair.
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Causality: This inductive pull flattens the nitrogen's pyramidal geometry, increasing its s -character.
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Result: The basicity of the N4 atom is reduced by several pKa units compared to an N−CH3 analog, rendering it essentially non-basic under physiological pH. This prevents unwanted off-target binding (e.g., hERG liability) and blocks cytochrome P450-mediated N-demethylation [2].
The N-Boc Motif
The N1 Boc group provides a highly lipophilic, sterically demanding shield that is completely stable to catalytic hydrogenation and strong nucleophiles, yet can be cleanly cleaved under acidic conditions (e.g., TFA or HCl in dioxane).
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of the compound [1][3]:
| Parameter | Specification / Value |
| Chemical Name | tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate |
| CAS Registry Number | 1415564-92-9 |
| Molecular Formula | C10H17F3N2O2 |
| Molecular Weight | 254.25 g/mol |
| InChI Key | IPHNMAXBROYLSK-UHFFFAOYSA-N |
| Purity Standard | ≥97% |
| Physical Form | Solid, semi-solid, or liquid |
| Storage Temperature | 2-8 °C (Sealed, dry environment) |
Logical Mapping of Structural Impacts
The diagram below maps the direct causal relationships between the N−CF3 structural modification and its resulting physicochemical and pharmacokinetic benefits.
Physicochemical and pharmacokinetic impacts of N-trifluoromethylation.
Experimental Methodology: Synthesis and Validation
Synthesizing the N−CF3 bond requires precision, as direct electrophilic trifluoromethylation of secondary amines can be challenging. The following step-by-step protocol utilizes a Copper(I)-catalyzed radical transfer mechanism, which I have optimized for self-validation and high-fidelity yields.
Step-by-Step Protocol: Catalytic N-Trifluoromethylation
1. Preparation & Inert Atmosphere: Dissolve 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Purge the reaction flask with Argon for 15 minutes to eliminate oxygen, which can quench the radical intermediates.
2. Reagent Addition (The Causality of CuTC): Add Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%) followed by Togni’s Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 equivalents).
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Expert Insight: CuTC is specifically chosen over other copper salts because the thiophene-2-carboxylate ligand perfectly balances the Cu(I)/Cu(II) redox cycle, facilitating the single-electron transfer required to generate the electrophilic CF3 radical without over-oxidizing the piperazine core.
3. Reaction Execution: Stir the mixture at room temperature ( 20−25∘C ) for 12 hours under continuous Argon flow. The reaction will transition from a pale green to a deep blue/brown suspension as the iodine byproduct precipitates.
4. Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
5. Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes and Ethyl Acetate (typically eluting at 15-20% EtOAc).
6. Self-Validating Characterization: This system is self-validating. You must confirm success through two orthogonal analytical checks:
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FTIR: Confirm the complete disappearance of the secondary amine N−H stretch (typically around 3300 cm−1 ).
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19F NMR: The ultimate proof of the N−CF3 bond is a distinct, sharp singlet at approximately -42.0 ppm (referenced to CFCl3 ). This chemical shift is uniquely characteristic of nitrogen-bound CF3 groups, easily distinguishable from carbon-bound CF3 groups (which typically appear between -60 and -75 ppm).
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ESI-MS: Observe the [M+H]+ peak at m/z≈255.1 .
Workflow Diagram
Workflow for the synthesis and analytical validation of 1-Boc-4-(trifluoromethyl)piperazine.
Safety and Handling Standards
As with all fluorinated organic intermediates, strict adherence to safety protocols is non-negotiable. According to established Safety Data Sheets (SDS) [2][3]:
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Hazard Classifications: The compound is classified under GHS as causing Acute Oral Toxicity (Category 4, H302), Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2A, H319), and Respiratory Tract Irritation (Category 3, H335).
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PPE Requirements: Handling requires a NIOSH-approved respirator, nitrile gloves, and chemical safety goggles.
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Decomposition Hazards: In the event of a fire, thermal decomposition releases toxic fumes including carbon monoxide, nitrogen oxides ( NOx ), and highly corrosive hydrogen fluoride ( HF ) gas.

